molecular formula C22H17N5 B2872161 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 902035-56-7

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2872161
CAS No.: 902035-56-7
M. Wt: 351.413
InChI Key: USDCYHJDUSGOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1H-Imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 902035-56-7) is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. This heterocyclic framework is recognized as a prominent and promising core in the development of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine nucleus is a key structural component in several approved and investigational therapeutic agents, particularly those targeting Tropomyosin Receptor Kinases (Trks) for the treatment of NTRK fusion-positive solid tumors . The incorporation of the imidazole substituent at the 7-position enhances the potential for molecular interactions, making this compound a valuable template for structural modification and the synthesis of novel chemotherapeutic agents . In research settings, this compound serves as a key intermediate and building block for the development of novel small molecules. Its primary research value lies in its application in structure-activity relationship (SAR) studies aimed at enhancing the potency and selectivity of kinase inhibitors. Researchers utilize this core structure to design molecules that can overcome drug resistance mutations, a major challenge with first-generation TRK inhibitors like larotrectinib and entrectinib . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold is also being explored in other areas, including the development of macrocyclic kinase inhibitors targeting proteins like AAK1 for potential antiviral applications . The molecular formula for this compound is C22H17N5, with a molecular weight of 351.41 g/mol . This product is offered for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local, state, and federal regulations.

Properties

IUPAC Name

7-imidazol-1-yl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-16-21(18-10-6-3-7-11-18)22-24-19(17-8-4-2-5-9-17)14-20(27(22)25-16)26-13-12-23-15-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDCYHJDUSGOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Chloro-2-Methyl-3,5-Diphenylpyrazolo[1,5-a]Pyrimidine

The precursor 7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is synthesized via cyclocondensation of ethyl 3-oxo-2,4-diphenylbutanoate with 5-amino-1H-pyrazole, followed by chlorination using POCl₃ or PCl₅.

Chlorination Protocol :

  • Reagents : POCl₃ (excess), catalytic DMAP
  • Conditions : Reflux at 110°C for 6 hours
  • Yield : 85–90%

Displacement with Imidazole

The chloro intermediate undergoes nucleophilic substitution with imidazole in the presence of a base:

Reaction Setup :

  • Nucleophile : 1H-imidazole (2.5 equivalents)
  • Base : DIPEA (3 equivalents) or K₂CO₃
  • Solvent : DMF or DMSO
  • Temperature : 120°C for 18–24 hours
  • Yield : 50–65%

Microwave-assisted synthesis reduces reaction time to 30–60 minutes at 150°C, enhancing yields to 70–75%. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

Alternative Routes: Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers a complementary strategy for introducing the imidazole group. This method is advantageous for sterically hindered substrates.

Buchwald-Hartwig Amination

Using a palladium catalyst, the chloro intermediate couples with imidazole under amination conditions:

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene
  • Temperature : 100°C for 12 hours
  • Yield : 55–60%

Ullmann-Type Coupling

Copper-mediated coupling provides a cost-effective alternative:

  • Catalyst : CuI (20 mol%)
  • Ligand : 1,10-phenanthroline
  • Base : K₃PO₄
  • Solvent : DMSO
  • Temperature : 130°C for 24 hours
  • Yield : 45–50%

Industrial-Scale Considerations

Large-scale production prioritizes atom economy and solvent recovery. Continuous flow reactors enhance the chlorination and substitution steps, reducing processing time by 40% compared to batch methods. Key parameters include:

Optimized Conditions :

  • Residence Time : 20 minutes (chlorination), 60 minutes (substitution)
  • Solvent : Recyclable DMF via distillation
  • Throughput : 1–2 kg/day per reactor

Analytical Characterization

Synthetic intermediates and the final product are characterized via:

  • ¹H/¹³C NMR : Confirm substitution patterns and purity (e.g., δ 12.16 ppm for NH in DMSO-d₆).
  • HRMS : Molecular ion peaks at m/z 402.1489 [M+H]⁺.
  • HPLC : Purity >98% with C18 reverse-phase columns.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Cyclocondensation 60–75 12–24 h Low Moderate
Nucleophilic Substitution 50–75 18–24 h Medium High
Microwave-Assisted 70–75 0.5–1 h High Moderate
Buchwald-Hartwig 55–60 12 h High Low

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in other chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is studied for its interactions with biological macromolecules. It can serve as a ligand for metal ions or as a probe for studying enzyme activities.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used as a lead compound in drug discovery, targeting various diseases and conditions.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable materials.

Mechanism of Action

The mechanism by which 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The pyrazolo[1,5-a]pyrimidine core may interact with nucleic acids or proteins, affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

Position 7 Substituents: The imidazole group in the target compound contrasts with trifluoromethyl ([CF₃] in 6k, 6l) or amino/fluoroethyl groups ([¹⁸F]3, [¹⁸F]4). Polar groups (e.g., hydroxyl, carboxyl in [¹⁸F]5) improve tumor uptake but reduce cell permeability compared to lipophilic substituents like phenyl or imidazole .

Synthetic Efficiency :

  • Pd-catalyzed methods (e.g., for 6k, 6l) achieve high yields (≥90%) for trifluoromethylated analogs, suggesting scalability for lead optimization .
  • The target compound’s synthesis route is unspecified, but SNAr reactions (used in analogs) are viable for introducing imidazole at position 7 .

Biological Activity: Kinase Inhibition: Trifluoromethyl analogs (6k, 6l) show nanomolar IC₅₀ values against Pim1 kinase, a cancer target. Antitumor Activity: Derivatives with hydroxymethyl or pyridinyl groups (6g, 6i) exhibit promising cytotoxicity, likely due to enhanced solubility and DNA intercalation . Imaging Probes: [¹⁸F]3 and [¹⁸F]4 demonstrate tumor-specific uptake in mice, whereas bulkier groups (e.g., imidazole) might hinder clearance rates .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 6k, 6l (CF₃ analogs) [¹⁸F]3, [¹⁸F]4
Lipophilicity (LogP) High (Ph, Me, imidazole) Moderate (CF₃, polar amines) Low (ester/hydroxyl)
Solubility Low (aromatic groups) Moderate High
Metabolic Stability Likely stable (no esters) Variable (amine oxidation) Short half-life (¹⁸F)

Key Insights:

  • The target compound’s high lipophilicity may limit aqueous solubility but improve blood-brain barrier penetration, advantageous for CNS targets.
  • Trifluoromethyl groups (6k, 6l) balance lipophilicity and metabolic stability, making them preferred for oral dosing .
  • Polar derivatives ([¹⁸F]3, [¹⁸F]4) are suited for intravenous use in imaging due to rapid renal clearance .

Biological Activity

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure characterized by the presence of an imidazole ring fused to a pyrazolo[1,5-a]pyrimidine core. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H17N5\text{C}_{22}\text{H}_{17}\text{N}_5

Key Features:

  • Contains an imidazole ring which may enhance biological activity through various interactions.
  • The presence of two phenyl groups at the 3 and 5 positions contributes to its chemical stability and reactivity.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating a reduction in cell viability and induction of apoptosis at micromolar concentrations. The mechanism involves inhibition of key signaling pathways associated with cancer progression, such as the Aurora-A kinase pathway .

Antimycobacterial Activity

This compound has also shown promising results in combating mycobacterial infections. Specifically, it exhibits potent inhibitory effects against Mycobacterium tuberculosis ATP synthase. This action suggests its potential as a lead compound for developing new anti-tuberculosis drugs. In vitro studies have reported minimum inhibitory concentrations (MIC) that indicate effectiveness comparable to existing treatments.

Anti-inflammatory Effects

In addition to its anticancer and antimycobacterial properties, this compound has been evaluated for its anti-inflammatory effects. Experimental models have demonstrated that it can significantly reduce inflammation markers in conditions such as rheumatoid arthritis and colitis. The compound appears to modulate inflammatory cytokines and inhibit pathways that lead to chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It acts as a ligand for metal ions and may influence enzyme activities through competitive inhibition. The fused heterocyclic structure allows for specific binding interactions that enhance its therapeutic efficacy.

Case Studies

Study Focus Findings
Study A AnticancerInduced apoptosis in breast cancer cells with IC50 values in low micromolar range.
Study B AntimycobacterialInhibited M. tuberculosis ATP synthase with MIC comparable to current treatments.
Study C Anti-inflammatoryReduced pro-inflammatory cytokines in animal models of arthritis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.